molecular formula C6H11ClF3N B1459994 [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride CAS No. 1803604-67-2

[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride

Cat. No. B1459994
CAS RN: 1803604-67-2
M. Wt: 189.6 g/mol
InChI Key: HSTWTAYNCJVTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride, also known as TCBM, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 179.6 g/mol. TCBM has been studied extensively for its potential applications in drug discovery and development.

Scientific Research Applications

Neurochemical Profile Indicative of Antidepressant Activity

The novel bicyclic compound Wy-45,030, closely related to [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride, exhibited a neurochemical profile predictive of antidepressant activity. It was found to inhibit rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase. It did not exhibit antimuscarinic effects or appreciable affinity for various brain receptors, suggesting its potential for antidepressant activity with fewer side effects common to tricyclic therapy (Muth et al., 1986).

Synthesis and Chemical Structure Analysis

The synthesis of various compounds related to [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride has been extensively studied. For instance, N-(2-Pyridylmethyleneamino)dehydroabietylamine was synthesized from dehydro-abietylamine, showcasing the chemical versatility and potential for creating a range of derivatives with diverse biological activities (Wu et al., 2009). Another study reported an improved industrial synthesis of sertraline hydrochloride, an antidepressant, demonstrating the compound's scalability for pharmaceutical production (Vukics et al., 2002).

Biological Activity and Potential Therapeutic Applications

The biological activity of compounds containing a 1-phenylcyclopentylmethylamino group, which shares structural similarities with [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride, has been explored. These compounds have exhibited a broad spectrum of biological activity, suggesting potential therapeutic applications (Aghekyan et al., 2013).

Antimicrobial Activity

Research has also explored the antimicrobial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which are structurally related to [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride. These compounds showed high activity toward multidrug-resistant Mycobacterium tuberculosis, indicating potential use in treating bacterial infections (Sriram et al., 2007).

properties

IUPAC Name

[1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(4-10)2-1-3-5;/h1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTWTAYNCJVTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride

CAS RN

1803604-67-2
Record name [1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 2
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 3
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 4
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 5
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.